molecular formula C12H12N2O2 B8701589 7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one CAS No. 1003944-37-3

7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one

Cat. No.: B8701589
CAS No.: 1003944-37-3
M. Wt: 216.24 g/mol
InChI Key: IPOOTLDSFRLQJY-UHFFFAOYSA-N
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Description

7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one is a chemical compound with a unique structure that includes a naphthyridine core substituted with a methoxy group and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one typically involves the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Addition of the Propenyl Group: The propenyl group can be added through alkylation reactions using allyl bromide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and propenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Allyl bromide for propenyl group substitution, methyl iodide for methoxy group substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1-naphthyridin-2(1H)-one: Lacks the propenyl group.

    1-(2-Propen-1-yl)-1,5-naphthyridin-2(1H)-one: Lacks the methoxy group.

    7-(Methoxy)-1,5-naphthyridin-2(1H)-one: Lacks the propenyl group.

Uniqueness

7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one is unique due to the presence of both the methoxy and propenyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties and applications compared to similar compounds.

Properties

CAS No.

1003944-37-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one

InChI

InChI=1S/C12H12N2O2/c1-3-6-14-11-7-9(16-2)8-13-10(11)4-5-12(14)15/h3-5,7-8H,1,6H2,2H3

InChI Key

IPOOTLDSFRLQJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=O)N2CC=C)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-(Methoxy)-1,5-naphthyridin-2(1H)-one (5.958 g, 33.852 mmol) was suspended in dry DMF (100 ml) under argon at rt, and the stirred suspension was treated with sodium hydride (2.98 g, 60% suspension in oil, 74.48 mmol) and stirred at rt for 0.5 h. Allyl iodide (6.88 ml, 74.475 mmol) was then added. The reaction was stirred at rt for 0.5 h and then the mixture was diluted with water to 300 ml and extracted with DCM (3×300 ml). The DCM extracts were combined, dried over anhydrous magnesium sulphate, filtered and evaporated under reduced pressure to give a brown gum which was purified by chromatography on silica gel using a 0-10% MeOH/DCM gradient to provide the desired compound (4.096 g, 56%). Mixed fractions could be triturated with diethyl ether to provide further compound (0.95 g, 13%).
Quantity
5.958 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step Two
Quantity
6.88 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
56%

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